molecular formula C15H20O2 B1247864 Solafuranone

Solafuranone

Cat. No.: B1247864
M. Wt: 232.32 g/mol
InChI Key: QKYZHMPSCAJJNT-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Solafuranone (C₁₅H₂₀O₂; CAS 367965-50-2) is a naturally occurring furanone derivative first isolated from the roots of Solanum indicum, a plant used in traditional Chinese medicine . Structurally, it features a 4-(2,6-dimethylbenzyl)-5,5-dimethyltetrahydrofuran-2-one backbone, confirmed via spectroscopic analysis . Physically, it is a white solid with a melting point of 132–133°C and a specific optical rotation of [α]D²⁵ = +14.0° (c = 1.0, CH₃CN) .

Bioactivity studies highlight its anti-inflammatory properties, particularly its inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW264.7 macrophages . This discrepancy may arise from variations in assay conditions or cell line sensitivity.

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(4R)-4-[(2,6-dimethylphenyl)methyl]-5,5-dimethyloxolan-2-one

InChI

InChI=1S/C15H20O2/c1-10-6-5-7-11(2)13(10)8-12-9-14(16)17-15(12,3)4/h5-7,12H,8-9H2,1-4H3/t12-/m1/s1

InChI Key

QKYZHMPSCAJJNT-GFCCVEGCSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)C[C@@H]2CC(=O)OC2(C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)CC2CC(=O)OC2(C)C

Synonyms

(+)-(R)-5,5-dimethyl-4-(2,6-dimethylbenzyl)dihydrofuran-2-one
solafuranone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Solafuranone with structurally and functionally related compounds isolated from Solanum species or synthesized analogs:

Compound Structure Source Key Bioactivities Notable Data
Solafuranone 4-(2,6-DMB)-5,5-dimethyl-THF-2-one Solanum indicum roots Anti-inflammatory (NO inhibition), disputed cytotoxicity IC₅₀ (NO inhibition): ~65 μM; Emax: ~98% ; Cytotoxicity: Inconsistent
(-)-Solavetivone Tricyclic sesquiterpenoid Solanum erianthum roots Anti-inflammatory (NO inhibition), antifungal, cytotoxic IC₅₀ (NO inhibition): 65.54 μM; Cytotoxic to M21 melanoma cells
Lycifuranone A Furanone derivative Solanum lyratum Limited bioactivity data; structural analog of Solafuranone No significant cytotoxicity reported
Synthetic Analog 4-Benzyl-5,5-dimethyldihydrofuran Lab-synthesized Tested for cytotoxicity against A549 and HL60 cells No activity at 10 μM

Key Observations:

Structural vs. Functional Similarity: Solavetivone, a tricyclic sesquiterpenoid, shares anti-inflammatory activity with Solafuranone but demonstrates stronger cytotoxicity . Lycifuranone A, another furanone, lacks detailed bioactivity data, limiting direct comparison .

Anti-Inflammatory Activity: Solafuranone and Solavetivone both inhibit NO production, but Solavetivone has a lower IC₅₀ (65.54 μM vs. ~65 μM for Solafuranone), suggesting marginally higher potency .

Cytotoxicity Discrepancies: Early studies found Solafuranone non-cytotoxic , while commercial sources report activity at 30 μM . This may reflect differences in cell lines (e.g., Hep 3B vs. unspecified targets) or assay protocols.

methylbenzyl groups) significantly alter bioactivity .

Research Implications and Gaps

  • Mechanistic Studies: The exact molecular targets of Solafuranone’s anti-inflammatory activity remain uncharacterized. Comparative proteomic or transcriptomic analyses with Solavetivone could clarify shared pathways.
  • Cytotoxicity Validation: Re-evaluation of Solafuranone’s cytotoxicity across standardized cell lines (e.g., NCI-60 panel) is warranted to resolve conflicting reports .
  • Structure-Activity Relationships (SAR) : Systematic synthesis of analogs (e.g., varying substituents on the benzyl group) could optimize anti-inflammatory efficacy or reduce toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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